molecular formula C6H8N2 B122853 1,4-Phenylenediamine-d4 CAS No. 119516-83-5

1,4-Phenylenediamine-d4

Cat. No. B122853
M. Wt: 112.17 g/mol
InChI Key: CBCKQZAAMUWICA-RHQRLBAQSA-N
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Description

1,4-Phenylenediamine-d4 is a phenylenediamine in which the amino functions are at positions 1 and 4 of the benzene nucleus . It has a role as a hapten, a dye, a reagent, and an allergen . It is primarily used as a dye intermediate and as a dye .


Synthesis Analysis

In a study, three novel 1,4-phenylenediamine-based chromophores were synthesized and characterized . The characterization was done by spectroscopic analysis, i.e., FT-IR, UV-Visible, and NMR spectroscopy, and elemental analysis .


Molecular Structure Analysis

The molecular formula of 1,4-Phenylenediamine-d4 is C6H8N2 . The isomeric SMILES string is [2H]C1=C(C(=C(C(=C1N)[2H])[2H])N)[2H], as computed by OEChem 2.3.0 .


Physical And Chemical Properties Analysis

The molecular weight of 1,4-Phenylenediamine-d4 is 112.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The exact mass is 112.093855247 g/mol, and the monoisotopic mass is also 112.093855247 g/mol .

Scientific Research Applications

Free Radical Studies

1,4-Phenylenediamine (PPD) derivatives have been extensively studied for their properties in free radical reactions. Ernstbrunner et al. (1981) explored the free radical cation of PPD, generated through chemical and photochemical means, and analyzed its resonance Raman spectra (Ernstbrunner et al., 1981).

Electrochromism Studies

The electrochromic properties of 1,4-phenylenediamines have been a subject of research. Lauw et al. (2015) studied the vibrant color changes of these compounds upon electrochemical oxidation, highlighting their potential in electrochromic applications (Lauw et al., 2015).

NMR Spectroscopic Studies

Katritzky et al. (2004) conducted detailed NMR spectroscopic studies on allylsulfanyl-N1-alkyl-N4-phenyl-1,4-phenylenediamines and their cyclization products, providing insights into their structural properties (Katritzky et al., 2004).

Antioxidant Studies

Rapta et al. (2009) investigated various N,N'-substituted p-phenylenediamines as antioxidants, analyzing their electrochemical and spectroscopic properties (Rapta et al., 2009).

Phototoxicity Studies

Mosley-Foreman et al. (2008) studied the phototoxicity of phenylenediamine hair dye chemicals, including PPD, in different biological systems (Mosley-Foreman et al., 2008).

Photometric Reagent Studies

Demeyere and Hoste (1962) explored the use of 1,4-phenylenediamines as photometric reagents for selenium, demonstrating their potential in analytical chemistry (Demeyere & Hoste, 1962).

Heterogeneous Kinetics Studies

Rees et al. (2002) focused on the heterogeneous electron transfer kinetics of the oxidation of some N-substituted phenylenediamines, contributing to the understanding of electrochemical processes (Rees et al., 2002).

Carcinogenicity Studies

Milman and Peterson (1984) reviewed the carcinogenicity of phenylenediamines and related compounds, highlighting the importance of chemical structure in their carcinogenic potential (Milman & Peterson, 1984).

Material Synthesis Studies

Zhang et al. (2010) successfully synthesized one-dimensional self-assembly oligo(o-phenylenediamine) materials, demonstrating their potential in material science applications (Zhang et al., 2010).

Safety And Hazards

P-Phenylenediamine, a related compound, is known to cause severe dermatitis, eye irritation and tearing, asthma, gastritis, renal failure, vertigo, tremors, convulsions, and coma in humans when exposed to high levels .

Future Directions

The electrochemical approach is considered the most preferable for the determination and quantification of p-Phenylenediamine due to its short analysis time, cost-effectiveness, ease of use, and ease of miniaturization . This suggests potential future directions for the analysis of similar compounds like 1,4-Phenylenediamine-d4.

properties

IUPAC Name

2,3,5,6-tetradeuteriobenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCKQZAAMUWICA-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583890
Record name (~2~H_4_)Benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Phenylenediamine-d4

CAS RN

119516-83-5
Record name 1,4-Benzene-2,3,5,6-d4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119516-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~2~H_4_)Benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Phenylenediamine-2,3,5,6-d4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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